molecular formula C16H19NO3S2 B2663398 4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1207009-98-0

4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2663398
CAS No.: 1207009-98-0
M. Wt: 337.45
InChI Key: DCNPLOGCHUCLCD-UHFFFAOYSA-N
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Description

4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group, a methyl group, and a cyclopropyl group bearing a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity . The thiophene moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxy and methyl groups on the benzene ring, along with the cyclopropyl and thiophene moieties, makes 4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide unique. These substituents can significantly influence its chemical reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

4-methoxy-2-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-12-10-13(20-2)5-6-14(12)22(18,19)17-11-16(7-8-16)15-4-3-9-21-15/h3-6,9-10,17H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNPLOGCHUCLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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